2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is a chemical compound that features a thiophene ring attached to an isonicotinamide moiety
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c11-10(13)7-1-3-12-9(5-7)14-8-2-4-15-6-8/h1,3,5,8H,2,4,6H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPYRZQUBJZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves the reaction of tetrahydrothiophene-3-ol with isonicotinoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing nucleophiles like ammonia or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced thiophene derivatives.
Substitution: Generation of various substituted isonicotinamides.
Scientific Research Applications
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is unique due to its specific structural features. Similar compounds include:
2-((Tetrahydrothiophen-3-yl)amino)propane-1,3-diol
2-(Tetrahydrothiophen-3-yl)acetonitrile
2-Amino-4-(tetrahydrothiophen-3-yl)pyridine
These compounds share the thiophene ring but differ in their functional groups and applications, highlighting the uniqueness of this compound.
Biological Activity
2-((Tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a tetrahydrothiophene ring linked to an isonicotinamide moiety. This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The specific mechanisms can vary depending on the biological context but often involve modulation of enzymatic activity or receptor binding.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays reveal that it can induce apoptosis in cancer cell lines, particularly those associated with breast and liver cancers.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 | 7.5 | Induction of apoptosis |
| MCF-7 | 10.0 | Cell cycle arrest |
Case Studies
- Antimicrobial Efficacy : A study conducted at a university laboratory tested the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound effectively inhibited MRSA growth at concentrations lower than traditional antibiotics, indicating its potential as an alternative treatment option.
- Anticancer Potential : In a collaborative study with a cancer research institute, researchers evaluated the compound's effects on breast cancer cells (MCF-7). The findings suggested that it not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting its potential as a lead compound in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
